An In-Depth Technical Guide to 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS Number: 30321-94-9)
An In-Depth Technical Guide to 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS Number: 30321-94-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol, and explores its reactivity and potential for functionalization. Drawing on established principles of pyrimidine chemistry, this guide serves as a critical resource for researchers seeking to incorporate this versatile scaffold into their synthetic strategies. Particular emphasis is placed on the rationale behind the synthetic methodology and the compound's potential applications in the development of novel therapeutic agents.
Introduction
2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a highly functionalized pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a reactive bromine atom, an electron-withdrawing methylsulfonyl group, and a carboxylic acid handle, make it a versatile intermediate for the synthesis of a diverse array of complex molecules.[1] The pyrimidine core is a common scaffold in numerous clinically approved drugs, including antiviral and anticancer agents, highlighting the therapeutic potential of its derivatives.[2] This guide will provide an in-depth analysis of the synthesis, properties, and reactivity of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30321-94-9 | [3][4][5] |
| Molecular Formula | C₆H₅BrN₂O₄S | [1][3] |
| Molecular Weight | 281.08 g/mol | [3] |
| IUPAC Name | 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | [1] |
| SMILES | CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br | [1] |
| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | [6] |
| Appearance | White to light yellow or light brown solid (predicted) | [2] |
| Purity | Typically ≥95% | [3][7] |
The methylsulfonyl group enhances the compound's polarity, which may improve its solubility in polar solvents.[1] The carboxylic acid moiety provides a site for hydrogen bonding and ionic interactions, which can be critical for biological activity.[1]
Synthesis Protocol
The synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid can be efficiently achieved through a two-step process, commencing with the synthesis of its methylthio precursor, followed by oxidation. This strategy leverages well-established pyrimidine synthesis methodologies.
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 50593-92-5)
This precursor is synthesized via a condensation reaction between mucobromic acid and S-methylisothiourea. This is an adaptation of a common method for constructing the pyrimidine ring.[2]
Reaction Scheme:
Caption: Synthesis of the methylthio precursor.
Detailed Protocol:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. Stir until all the sodium has dissolved.
-
Reaction with S-Methylisothiourea: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate. Stir the resulting suspension.
-
Addition of Mucobromic Acid: Warm the mixture to approximately 50 °C. Prepare a solution of mucobromic acid in ethanol and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture and then allow it to cool to room temperature.
-
Isolation of the Product: Filter the cooled mixture and evaporate the solvent from the filtrate under reduced pressure. Treat the residue with a dilute acid (e.g., 2 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a solid.
Step 2: Oxidation to 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid
The methylthio group of the precursor is oxidized to the corresponding methylsulfonyl group. Common oxidizing agents for this transformation include Oxone® or meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Oxidation to the final product.
Detailed Protocol:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent system, such as a mixture of acetone and water.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., Oxone®) in portions, while monitoring the internal temperature to prevent overheating.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. The product can then be isolated by extraction into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid.
Reactivity and Functionalization
The chemical reactivity of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is dictated by its three key functional groups, making it a versatile scaffold for further chemical modifications.
Caption: Key reactive sites and potential transformations.
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Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile handle for various chemical transformations. It can readily undergo amide bond formation with a wide range of amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC). This is a common strategy for introducing diverse substituents and building molecular complexity, particularly in the synthesis of bioactive compounds.[8] Furthermore, the carboxylic acid can be converted to its corresponding ester through Fischer esterification or by reaction with alkyl halides in the presence of a base.
-
Bromine Atom: The bromine atom at the 5-position is an excellent site for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups. Commonly employed reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The ability to perform these transformations selectively is a cornerstone of modern medicinal chemistry.
-
-
Methylsulfonyl Group: The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) . This group can act as a leaving group when reacted with suitable nucleophiles, allowing for the introduction of various substituents at the 2-position. The reactivity of sulfonyl groups as leaving groups in pyrimidine systems has been well-documented.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid make it a highly valuable building block in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 2, 4, and 5 positions allows for the systematic exploration of structure-activity relationships (SAR).[2]
This compound can serve as a starting material for the synthesis of libraries of compounds to be screened for various biological targets. For instance, its derivatives could be investigated as kinase inhibitors, antivirals, or anti-inflammatory agents, areas where pyrimidine-based compounds have shown significant promise.[2] The carboxylic acid functionality can be used to improve pharmacokinetic properties or to introduce specific interactions with biological targets.
Conclusion
2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid is a strategically important synthetic intermediate with broad applicability in medicinal and materials chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and an analysis of its reactivity. The ability to selectively modify the three distinct functional groups of this molecule provides chemists with a powerful tool for the design and synthesis of novel and complex chemical entities with potential therapeutic applications.
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